molecular formula C8H5BrFNS B1382857 2-Bromo-7-fluoro-4-methylbenzothiazole CAS No. 1019108-45-2

2-Bromo-7-fluoro-4-methylbenzothiazole

Cat. No. B1382857
CAS RN: 1019108-45-2
M. Wt: 246.1 g/mol
InChI Key: LRXXSJHRMSCSGX-UHFFFAOYSA-N
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Description

2-Bromo-7-fluoro-4-methylbenzothiazole (BFBT) is a heterocyclic aromatic organic compound that contains both nitrogen and sulfur atoms in a fused benzothiazole ring system. It has a CAS Number of 1019108-45-2 and a molecular weight of 247.11 . This compound has shown potential in various scientific fields, particularly in chemistry, materials science, and medicine.


Molecular Structure Analysis

The molecular structure of 2-Bromo-7-fluoro-4-methylbenzothiazole consists of a benzothiazole ring system with bromo, fluoro, and methyl substituents at the 2nd, 7th, and 4th positions respectively . The InChI code for this compound is 1S/C8H6BrFNS/c1-4-2-3-5 (10)7-6 (4)11-8 (9)12-7/h2-3,12H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-7-fluoro-4-methylbenzothiazole include a molecular weight of 247.11 . The compound is typically stored at room temperature .

Scientific Research Applications

Pharmaceutical Research

2-Bromo-7-fluoro-4-methylbenzothiazole is utilized in pharmaceutical research as a high-quality reference standard for testing and ensuring the accuracy of analytical methods . Its precise chemical structure allows it to serve as a benchmark in the development of new drugs, particularly in the synthesis of molecules with potential therapeutic effects.

Organic Synthesis

This compound is a valuable building block in organic synthesis. It can be used to create various heterocyclic compounds , which are crucial in the development of drugs with diverse pharmacological activities .

Material Science

In material science, 2-Bromo-7-fluoro-4-methylbenzothiazole can be involved in the synthesis of novel polymers and materials that exhibit unique properties such as fluorescence or electrical conductivity, potentially useful for creating advanced materials for electronics or sensors .

Chemical Biology

Chemical biologists may employ this compound to study protein interactions and enzyme mechanisms . By incorporating it into larger biomolecules, researchers can probe the structure and function of biological systems at a molecular level .

Toxicology

The compound’s safety profile and toxicity are of interest in toxicological studies. Understanding its interaction with biological systems can inform the safety of related compounds used in pharmaceuticals and other consumer products .

Environmental Chemistry

Researchers in environmental chemistry might use 2-Bromo-7-fluoro-4-methylbenzothiazole to study its breakdown products and environmental fate . This can help assess the impact of similar compounds on ecosystems and contribute to the development of more environmentally friendly chemicals .

Analytical Chemistry

In analytical chemistry, this compound can be used to develop and improve chromatographic techniques . Its unique properties make it suitable for use as a standard in calibrating instruments and validating methods for detecting and quantifying other substances .

Agrochemical Research

Finally, 2-Bromo-7-fluoro-4-methylbenzothiazole may find applications in agrochemical research for the development of new pesticides or herbicides. Its structural features could be key in designing compounds that target specific pests or weeds without harming crops or the environment .

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information on the potential hazards of the compound, safe handling procedures, and emergency response measures.

properties

IUPAC Name

2-bromo-7-fluoro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXXSJHRMSCSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-fluoro-4-methylbenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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